molecular formula C18H13ClF3N3S B4150462 4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione

4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B4150462
M. Wt: 395.8 g/mol
InChI Key: ZYUXKGDCCODIMB-UHFFFAOYSA-N
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Description

4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione is a complex organic compound characterized by its unique structure, which includes a triazole ring, a phenyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione typically involves multiple steps, including the formation of the triazole ring and the introduction of the phenyl and cyclopropyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, phenyl isocyanate, and cyclopropyl bromide under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halogens, alkylating agents). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and phenylcyclopropyl compounds, such as:

  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • 5-[2-chloro-5-(trifluoromethyl)phenyl]furfural
  • Phenol, 2-(trifluoromethyl)-

Uniqueness

4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3S/c19-14-7-6-11(18(20,21)22)8-15(14)25-16(23-24-17(25)26)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUXKGDCCODIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=NNC(=S)N2C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
Reactant of Route 2
4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione

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